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Compound of Interest

Compound Name: 1,4-Diazepan-2-one

Cat. No.: B1253349 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

1,4-diazepan-2-one, a seven-membered heterocyclic compound containing a cyclic amide

(lactam) functionality. The structural analysis of such molecules is fundamental in synthetic

chemistry and drug discovery, where precise characterization is paramount.

It is important to note that while the synthesis of 1,4-diazepan-2-one has been reported, a

comprehensive and publicly available dataset of its experimental spectroscopic data (NMR, IR,

MS) is not readily found in scientific literature or chemical databases. Commercial suppliers of

this compound also do not typically provide analytical data[1]. Therefore, this guide presents a

combination of expected spectroscopic values derived from the analysis of similar cyclic

amides and data from closely related substituted 1,4-diazepan-2-one derivatives.

Molecular Structure
1,4-Diazepan-2-one is a saturated heterocyclic compound with the molecular formula

C₅H₁₀N₂O and a molecular weight of 114.15 g/mol . Its structure consists of a seven-

membered ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at

position 2.
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The following tables summarize the expected and observed spectroscopic data for 1,4-
diazepan-2-one and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1,4-Diazepan-2-one

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~ 7.0 - 8.5 Broad Singlet 1H N1-H

Chemical shift

can be highly

variable

depending on

solvent and

concentration.

~ 3.2 - 3.4 Triplet 2H C3-H₂

Protons adjacent

to the carbonyl

group.

~ 2.8 - 3.0 Triplet 2H C5-H₂

Protons adjacent

to the secondary

amine.

~ 2.6 - 2.8 Singlet/Broad 1H N4-H

Chemical shift is

variable and may

exchange with

D₂O.

~ 2.5 - 2.7 Multiplet 2H C7-H₂

~ 1.7 - 1.9 Multiplet 2H C6-H₂

Note: The predicted values are based on the general chemical shift ranges for protons in

similar chemical environments.
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Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,4-Diazepan-2-one

Chemical Shift (δ) ppm Carbon Assignment Notes

~ 170 - 175 C2 (C=O)
Typical range for a lactam

carbonyl carbon.

~ 45 - 50 C3
Carbon adjacent to the

carbonyl group.

~ 40 - 45 C5
Carbon adjacent to the

secondary amine.

~ 35 - 40 C7

~ 25 - 30 C6

Note: The predicted values are based on typical chemical shifts for carbons in cyclic amides

and amines. For substituted 1,3,4,5-tetrahydro-2H-benzo[e][2][3]diazepin-2-ones, the carbonyl

carbon (C2) appears around 172-173 ppm[4][5].

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Infrared (IR) Absorption Bands for 1,4-Diazepan-2-one

Frequency (cm⁻¹) Intensity Assignment

3300 - 3400 Medium, Sharp N-H Stretch (Amine)

3150 - 3250 Medium, Broad N-H Stretch (Amide)

2850 - 2960 Medium C-H Stretch (Aliphatic)

1640 - 1680 Strong C=O Stretch (Amide I band)

1510 - 1570 Medium N-H Bend (Amide II band)

Note: The C=O stretching frequency in cyclic amides is sensitive to ring size and substitution.

For some substituted 1,3,4,5-tetrahydro-2H-benzo[e][2][3]diazepin-2-ones, the amide C=O
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stretch is observed in the range of 1660-1680 cm⁻¹[4][5].

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Expected Mass Spectrometry Data for 1,4-Diazepan-2-one

m/z Interpretation

114 [M]⁺˙ (Molecular Ion)

115 [M+H]⁺ (Protonated Molecule)

Expected Fragmentation Pathways: The fragmentation of 1,4-diazepan-2-one under electron

ionization (EI) or in tandem MS/MS experiments is expected to involve characteristic losses.

For related 1,4-benzodiazepin-2-ones, common fragmentation pathways include the loss of

CO, HNCO, and cleavage of the seven-membered ring[6].

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 1,4-diazepan-2-one is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A

small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not

already present in the solvent.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR

spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12073993/
https://www.mdpi.com/1420-3049/30/9/2014
https://www.benchchem.com/product/b1253349?utm_src=pdf-body
https://www.benchchem.com/product/b1253349?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17577877/
https://www.benchchem.com/product/b1253349?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation

delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a

spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-200

ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C,

a larger number of scans and a longer acquisition time are necessary compared to ¹H NMR.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Phase (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with

anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Thin Film (for soluble solids): The compound is dissolved in a volatile solvent. A drop of the

solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to

evaporate, leaving a thin film of the sample.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr

pellet without the sample) is first recorded. The sample is then placed in the instrument, and

the sample spectrum is acquired. The instrument typically scans the mid-infrared region

(4000-400 cm⁻¹). The final spectrum is presented as percent transmittance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as

methanol or acetonitrile, often with the addition of a small amount of an acid (e.g., formic

acid) to promote protonation for techniques like electrospray ionization.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g.,
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Quadrupole, Time-of-Flight - TOF, or Ion Trap) is used.

Data Acquisition:

ESI-MS: The sample solution is introduced into the ESI source, where it is nebulized and

ionized to form protonated molecules [M+H]⁺. The ions are then guided into the mass

analyzer, and their mass-to-charge ratio (m/z) is measured.

EI-MS: For volatile compounds, the sample can be introduced into the EI source, where it

is bombarded with high-energy electrons, leading to the formation of a molecular ion [M]⁺˙

and various fragment ions.

Tandem MS (MS/MS): To study fragmentation, the ion of interest (e.g., the [M+H]⁺ ion) is

selected in the first stage of the mass spectrometer and then subjected to collision-

induced dissociation (CID) to generate fragment ions, which are analyzed in the second

stage.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound like 1,4-diazepan-2-one.
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Workflow for Spectroscopic Analysis of 1,4-Diazepan-2-one
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

1,4-diazepan-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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